![molecular formula C13H12FNO B1329018 2-(4-Fluorophenoxy)-4-methylaniline CAS No. 946774-45-4](/img/structure/B1329018.png)
2-(4-Fluorophenoxy)-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Fluorophenoxy)-4-methylaniline” is likely a compound that contains a fluorophenoxy group and a methylamine group. The presence of these groups could potentially give this compound unique properties, making it useful in various applications .
Synthesis Analysis
While specific synthesis methods for “2-(4-Fluorophenoxy)-4-methylaniline” are not available, similar compounds are often synthesized through methods such as refluxing or other types of chemical reactions .Molecular Structure Analysis
The molecular structure of “2-(4-Fluorophenoxy)-4-methylaniline” would likely be influenced by the presence of the fluorophenoxy and methylamine groups. These groups could potentially affect the compound’s polarity, reactivity, and other physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Fluorophenoxy)-4-methylaniline” would likely depend on the conditions of the reaction and the other compounds present. For example, it might undergo reactions typical of anilines or fluorophenols .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Fluorophenoxy)-4-methylaniline” would be influenced by its molecular structure. For example, the presence of the fluorine atom could potentially affect its reactivity, boiling point, and other properties .Scientific Research Applications
Organic Synthesis
“2-(4-Fluorophenoxy)-4-methylaniline” can be used as a starting material in the synthesis of various organic compounds . For instance, it can be used to synthesize “2-(4-fluorophenoxy) acetic acid” by refluxing with ethyl chloroacetate in acetone .
Development of Pain Medication
This compound has been used in the development of pain medication. A set of fluorophenoxyanilides, designed to be simplified analogues of previously reported ω-conotoxin GVIA mimetics, were prepared and tested for N-type calcium channel inhibition in a SH-SY5Y neuroblastoma FLIPR assay . The N-type or Ca v 2.2 channel is a validated target for the treatment of refractory chronic pain .
Neuropathic Pain Treatment
The compound has potential applications in the treatment of neuropathic pain, which results from nerve damage caused by surgery, trauma, infection, or disease . N-Type calcium channels (Ca v 2.2 channels) are strongly implicated in chronic and neuropathic pain, and their inhibitors have been widely pursued .
Development of Small-Molecule Inhibitors
“2-(4-Fluorophenoxy)-4-methylaniline” has been used in the development of small-molecule inhibitors of Ca v 2.2 channels as possible alternatives to Ziconotide . Ziconotide is a synthetic version of the peptide ω-conotoxin MVIIA found in the venom of a fish-hunting marine cone snail Conus magnus .
Chemical Research
This compound is used in chemical research, particularly in the study of its properties and reactions . It is often used in experiments to understand its behavior under various conditions .
Pharmaceutical Research
“2-(4-Fluorophenoxy)-4-methylaniline” is used in pharmaceutical research for the development of new drugs . Its properties make it a valuable compound in the synthesis of new pharmaceuticals .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(4-fluorophenoxy)-4-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-2-7-12(15)13(8-9)16-11-5-3-10(14)4-6-11/h2-8H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPOCVKJCRCXMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-4-methylaniline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.